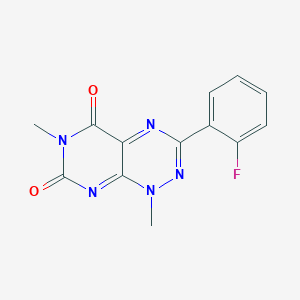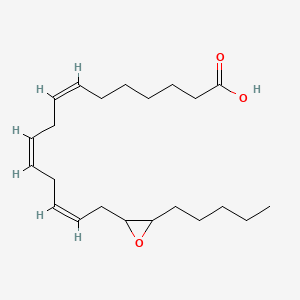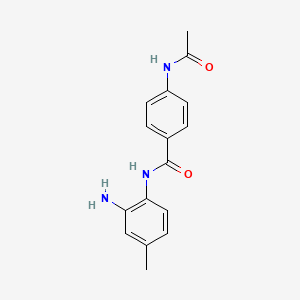
Tricyclodecenyl acetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclodecenyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of tricyclodecenyl acetate. This compound is used primarily in research settings, particularly in studies involving stable isotope tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclodecenyl acetate-13C2 typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst such as triflic acid. The reaction mixture is then distilled in the presence of a base to isolate the ester . This method is practical and economical, allowing for the production of high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The use of triflic acid as a catalyst and a base for neutralization during distillation is crucial for obtaining a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tricyclodecenyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Tricyclodecenyl acetate-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways and mechanisms in living organisms.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tricyclodecenyl acetate-13C2 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design .
Comparison with Similar Compounds
Similar Compounds
Tricyclodecenyl acetate: The non-labeled version of the compound.
Tricyclodecenyl propionate: Another ester derivative of tricyclodecenyl.
Tricyclodecenyl butyrate: A similar compound with a different ester group.
Uniqueness
Tricyclodecenyl acetate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and quantitation in various studies, setting it apart from its non-labeled counterparts .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1 |
InChI Key |
RGVQNSFGUOIKFF-SPBYTNOZSA-N |
Isomeric SMILES |
[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3 |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)



